![molecular formula C14H13NO3S B1510033 [1]Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester CAS No. 1189816-01-0](/img/structure/B1510033.png)
[1]Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not available .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives have been recognized for their potent antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage and diseases. The ethyl ester variant of Benzoxepino[5,4-D]thiazole could potentially be explored for its efficacy in scavenging free radicals, thereby contributing to the prevention of oxidative stress-related conditions .
Antimicrobial and Antifungal Activities
The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research has shown that modifications to the thiazole moiety can lead to compounds with significant activity against various bacterial and fungal strains. This suggests that the Benzoxepino[5,4-D]thiazole ethyl ester could be synthesized and tested for its potential use as a new antimicrobial or antifungal agent .
Anticancer and Cytotoxic Effects
Thiazole derivatives have been reported to exhibit anticancer and cytotoxic effects. For instance, certain thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. Investigating the Benzoxepino[5,4-D]thiazole ethyl ester for similar properties could lead to the development of new anticancer drugs .
Neuroprotective Properties
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ethyl ester of Benzoxepino[5,4-D]thiazole may be researched for its potential role in the synthesis of neurotransmitters or protection against neurotoxicity .
Anti-Inflammatory Potential
The anti-inflammatory activity of thiazole derivatives is well-documented. This property is particularly valuable in the development of treatments for chronic inflammatory diseases. Benzoxepino[5,4-D]thiazole ethyl ester could be a candidate for creating new anti-inflammatory medications .
Antiviral Applications
Thiazole compounds have shown promise as antiviral agents. With the ongoing need for effective treatments against various viral infections, the Benzoxepino[5,4-D]thiazole ethyl ester might be explored for its potential antiviral capabilities .
Antidiabetic Activity
Some thiazole derivatives have been identified to possess antidiabetic activity, offering a new avenue for diabetes management. The Benzoxepino[5,4-D]thiazole ethyl ester could be investigated for its ability to modulate blood glucose levels or enhance insulin sensitivity .
Xanthine Oxidase Inhibition
Thiazole-5-carboxylic acid derivatives have been designed and synthesized to target xanthine oxidase, an enzyme involved in hyperuricemia and gout. The Benzoxepino[5,4-D]thiazole ethyl ester might be evaluated for its inhibitory effects on xanthine oxidase, which could lead to novel treatments for gout .
Safety and Hazards
properties
IUPAC Name |
ethyl 4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-17-14(16)13-15-12-9-5-3-4-6-10(9)18-8-7-11(12)19-13/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLRJBAWTHBEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728259 | |
| Record name | Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1]Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester | |
CAS RN |
1189816-01-0 | |
| Record name | Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




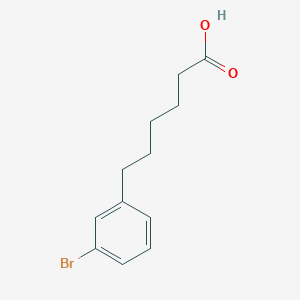
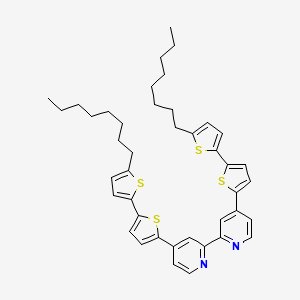


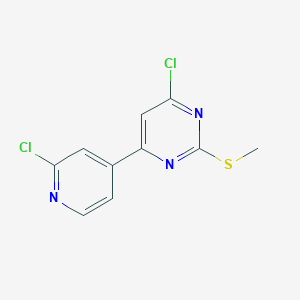

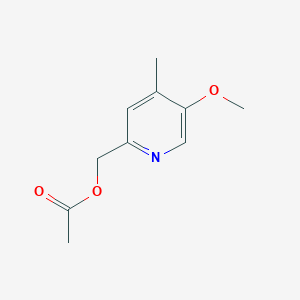
![4,4'-Bis(5'-(hexylthio)-[2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B1509986.png)
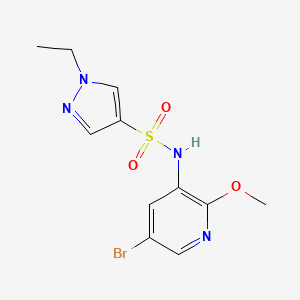
![3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1509992.png)
![2-Butanol, 4-[(5-bromo-6-methyl-2-pyridinyl)oxy]-2-methyl-](/img/structure/B1509994.png)